molecular formula C13H16N4O2 B12256799 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B12256799
M. Wt: 260.29 g/mol
InChI Key: GNBWISZDQHJEAC-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (CAS: 2549064-51-7, molecular formula: C₁₃H₁₆N₄O₂, molecular weight: 260.29 g/mol) is a pyrrolidin-2-one derivative functionalized with an azidomethyl group and a 3-methoxyphenylmethyl substituent. The 3-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the pyrrolidinone core provides conformational rigidity, a feature often exploited in bioactive molecule design .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-(azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H16N4O2/c1-19-12-4-2-3-10(5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3

InChI Key

GNBWISZDQHJEAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CC2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-methoxybenzylamine with a suitable alkylating agent, followed by cyclization to form the pyrrolidinone ring. The azide group is then introduced via nucleophilic substitution using sodium azide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Copper(I) catalysts are often employed in click chemistry reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that compounds with azide functionalities, including 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, exhibit potential antitumor properties. The azide group can be transformed into amines or other functional groups through click chemistry, allowing for the development of novel anticancer agents. A study on related compounds showed promising results against various cancer cell lines, suggesting that derivatives of this compound could also possess similar activities .

Neuropharmacology:
This compound's structure suggests potential applications in neuropharmacology. The pyrrolidine ring is known for its presence in many neuroactive compounds. Investigations into similar pyrrolidine derivatives have shown effects on neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .

Organic Synthesis

Click Chemistry:
The azide moiety is a key functional group in click chemistry, a powerful tool for synthesizing diverse chemical entities. The ability to easily convert azides into amines or other functional groups makes 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one an attractive candidate for constructing complex molecules in organic synthesis .

Building Block for Complex Molecules:
This compound can serve as a versatile building block in the synthesis of more complex organic structures. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse molecular architectures .

Case Studies and Research Findings

Study Focus Findings
Study 1Antitumor ActivityDemonstrated that azide-containing compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency .
Study 2Neuropharmacological EffectsExplored the impact of pyrrolidine derivatives on neurotransmitter systems, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Study 3Organic Synthesis ApplicationsHighlighted the utility of azides in click chemistry, enabling the rapid assembly of complex molecules with high efficiency and selectivity .

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one depends on its specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in bioconjugation and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted pyrrolidinones, which are widely studied for their pharmacological relevance. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Research Findings
4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one 2549064-51-7 C₁₃H₁₆N₄O₂ Azidomethyl, 3-methoxyphenylmethyl Click chemistry substrates; potential CNS-targeting agents
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 108855-18-1 C₂₅H₂₆FN₅O₂ Piperidinyl, benzisoxazole Antipsychotic activity (e.g., serotonin/dopamine modulation)
1-(4-Nitrobenzyl)pyrrolidin-2-one 5691-19-2 C₁₁H₁₂N₂O₃ Nitrobenzyl Intermediate in antibiotic synthesis (e.g., β-lactam derivatives)

Key Observations:

Azide vs. Nitro Groups: Unlike nitrobenzyl-substituted pyrrolidinones (e.g., 1-(4-nitrobenzyl)pyrrolidin-2-one), the azidomethyl group in the target compound enables bioorthogonal reactivity, critical for labeling biomolecules without interfering with native biochemical processes .

Substituent Effects : The 3-methoxyphenyl group contrasts with the 6-fluoro-1,2-benzisoxazole moiety in the antipsychotic analogue (CAS: 108855-18-1). While the latter prioritizes receptor affinity (e.g., dopamine D₂ antagonism), the methoxy group in the target compound may enhance blood-brain barrier permeability due to moderate lipophilicity .

Synthetic Utility: Pyrrolidinones with azide handles (e.g., the target compound) are more versatile in modular synthesis than non-reactive analogues, as demonstrated in peptide-drug conjugate studies .

Physicochemical Properties

Property 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one 1-(4-Nitrobenzyl)pyrrolidin-2-one
Molecular Weight (g/mol) 260.29 220.23
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 (lower lipophilicity)
Reactivity High (azide group) Low (nitro group requires reduction)

Research Trends

  • Click Chemistry: The azidomethyl group facilitates strain-promoted cycloadditions with dibenzocyclooctynes (DBCO), enabling rapid conjugation of biomolecules. This contrasts with non-azide pyrrolidinones, which lack such reactivity .
  • In contrast, benzisoxazole derivatives (e.g., CAS: 108855-18-1) prioritize metabolic stability over synthetic versatility .

Biological Activity

4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆N₄O₂
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 2549064-51-7

The compound features an azidomethyl group, which is known for its reactivity in click chemistry, and a methoxyphenylmethyl moiety that may enhance its pharmacological properties.

The biological activity of 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one can be attributed to several mechanisms:

  • Click Chemistry : The azido group allows for efficient bioconjugation through azide-alkyne cycloaddition reactions, which are pivotal in labeling and modifying biomolecules.
  • Protein Interaction : The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity and influencing various biological pathways .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidinones possess anticancer properties. The azido group may enhance the selectivity of the compound towards cancer cells by facilitating targeted delivery systems .
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to neurological disorders, where modulation of enzyme activity can be beneficial.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential selective toxicity towards cancer cells
Enzyme InhibitionPossible inhibition of key enzymes in metabolic pathways
BioconjugationReactivity with alkyne-containing molecules for labeling

Case Study: Anticancer Potential

A study investigating the anticancer potential of pyrrolidinone derivatives found that compounds with azido groups showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of stable triazole linkages that could interfere with cellular functions essential for tumor growth .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of similar compounds. It was found that modifications to the pyrrolidinone scaffold could lead to significant inhibitory effects on enzymes involved in neurotransmitter metabolism, suggesting therapeutic potential for neurological conditions.

Applications in Drug Development

The unique properties of 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one make it a valuable building block in medicinal chemistry:

  • Drug Design : Its ability to participate in click chemistry makes it suitable for synthesizing complex drug candidates with improved specificity and efficacy.
  • Bioconjugates : The compound can be utilized to create bioconjugates for targeted drug delivery systems, enhancing therapeutic outcomes while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, and how are reaction conditions optimized for yield?

  • Methodology : The compound’s synthesis often involves multi-step reactions, including nucleophilic substitution, azide introduction, and protection/deprotection strategies. For example, azide incorporation via SN2 reactions under anhydrous conditions is critical to avoid side reactions. Reaction optimization may include temperature control (e.g., 0–50°C for HCl-mediated steps) and solvent selection (polar aprotic solvents like DMF or water for acidic conditions) to achieve yields >50% . Characterization via XRPD (X-ray powder diffraction) ensures crystallinity and phase purity, with peak assignments validated against reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing the azidomethyl and 3-methoxyphenyl groups in this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies the azidomethyl group (δ ~3.5–4.0 ppm for CH2N3) and 3-methoxyphenyl resonance (δ ~3.8 ppm for OCH3). NOESY or HSQC confirms spatial proximity of substituents.
  • FTIR : Azide stretching (~2100 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are diagnostic.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts). Cross-validation with reference spectra from authoritative databases ensures accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in click chemistry applications involving this compound?

  • Methodology : Density functional theory (DFT) calculates transition states and activation energies for azide-alkyne cycloadditions (CuAAC or strain-promoted). Software like Gaussian or ORCA models steric effects from the 3-methoxyphenyl group on reaction kinetics. Molecular dynamics simulations assess solvent effects (e.g., DMSO vs. water) on reaction pathways. Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) refines computational parameters .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodology :

  • Phase Diagrams : Construct ternary phase diagrams (compound/solvent/anti-solvent) to map solubility limits.
  • Hansen Solubility Parameters (HSP) : Compare experimental solubility with HSP predictions to identify mismatches (e.g., polar vs. nonpolar interactions).
  • Analytical Consistency : Use standardized HPLC-UV (λ = 254 nm) or nephelometry to ensure data reproducibility across labs. Discrepancies may arise from polymorphic forms, which XRPD and DSC (differential scanning calorimetry) can detect .

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence the compound’s stability under acidic/basic conditions?

  • Methodology :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies hydrolysis products (e.g., demethylation or azide reduction).
  • Electronic Analysis : Hammett plots correlate substituent effects (σ values) on reaction rates. The electron-donating methoxy group may stabilize intermediates via resonance but increase susceptibility to oxidation.
  • Steric Maps : Computational tools (e.g., MOE) quantify steric hindrance around the pyrrolidinone ring to predict degradation pathways .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry, mixing rate) via response surface methodology.
  • In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real time.
  • Purification : Use preparative HPLC with C18 columns or crystallization gradients to isolate the target compound from regioisomers or dimeric byproducts .

Data Management and Validation

Q. How can researchers ensure reproducibility of synthetic protocols for this compound across different laboratories?

  • Methodology :

  • Detailed SOPs : Specify exact equivalents, solvent grades, and equipment (e.g., Schlenk lines for moisture-sensitive steps).
  • Reference Standards : Use certified impurities (e.g., EP-grade) for HPLC calibration.
  • Inter-lab Studies : Collaborative trials with shared batches and blinded analysis reduce protocol drift. Data repositories like Zenodo archive raw spectra and chromatograms .

Advanced Analytical Challenges

Q. What advanced techniques characterize the compound’s polymorphic forms, and how do they impact bioactivity?

  • Methodology :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves 3D packing arrangements and hydrogen-bonding networks.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and phase transitions.
  • Bioactivity Correlation : Compare dissolution rates (USP apparatus) and cellular uptake (e.g., Caco-2 assays) across polymorphs. Anisotropic crystal structures may alter membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.